Methanetetrathiol, sodium salt

Description

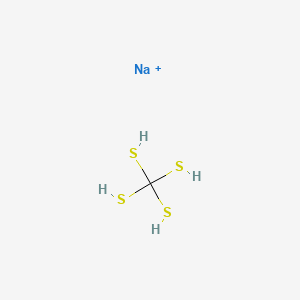

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

52345-74-1 |

|---|---|

Molecular Formula |

CH4NaS4+ |

Molecular Weight |

167.3 g/mol |

IUPAC Name |

sodium;methanetetrathiol |

InChI |

InChI=1S/CH4S4.Na/c2-1(3,4)5;/h2-5H;/q;+1 |

InChI Key |

MWOAQIRSOWIARK-UHFFFAOYSA-N |

Canonical SMILES |

C(S)(S)(S)S.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methanetetrathiol, Sodium Salt

Exploration of Precursor Chemistry for Tetra-substituted Methanes

The foundation for synthesizing methanetetrathiol lies in the careful selection and derivatization of appropriate tetra-substituted methane (B114726) precursors. These precursors provide the central carbon atom to which the four sulfur-containing functional groups will be attached.

Derivatization from Tetrakis(halomethyl)methane Analogues

A primary and well-explored route to methanetetrathiol involves the use of tetrakis(halomethyl)methane analogues as starting materials. Pentaerythritol is a common and versatile precursor for these halogenated intermediates. The four hydroxyl groups of pentaerythritol can be substituted with halogens, such as chlorine or bromine, to form pentaerythritol tetrachloride or tetrabromide, respectively. These tetrahalo compounds serve as excellent electrophilic substrates for subsequent nucleophilic substitution reactions with sulfur-containing reagents.

The synthesis of these halogenated precursors is a critical first step. For instance, pentaerythritol can be treated with thionyl chloride or phosphorus pentachloride to yield pentaerythritol tetrachloride. Similarly, reaction with phosphorus tribromide or hydrobromic acid can produce pentaerythritol tetrabromide. The choice between the chloro- and bromo- derivatives often depends on the desired reactivity in the subsequent thiolation step, with the bromo- derivatives generally exhibiting higher reactivity.

Routes Involving Carbon Disulfide (CS₂) as a C1 Sulfur Source

While less commonly documented for the direct synthesis of methanetetrathiol, carbon disulfide (CS₂) represents a potential C1 sulfur source in the broader context of organosulfur chemistry. In principle, CS₂ could be utilized in reactions with strong nucleophiles to build up the methanetetrathiol core. However, the direct tetra-thiolation of a single carbon atom using CS₂ as the primary building block is a complex transformation that is not a well-established synthetic route for this specific compound. The challenges lie in controlling the reactivity of the intermediate species and achieving the desired level of substitution.

Alternative Carbon Scaffolds for Multi-thiolation

Beyond the conventional pentaerythritol-derived precursors, other carbon scaffolds can be envisioned for the synthesis of multi-thiolated compounds, although they may not directly lead to methanetetrathiol. These alternative scaffolds could include highly functionalized methane derivatives or other small organic molecules with a central carbon atom that can be functionalized. The exploration of such alternatives is an ongoing area of research aimed at expanding the synthetic toolbox for organosulfur compounds.

Direct Synthesis and Salt Formation Techniques

The direct synthesis of methanetetrathiol from a suitable precursor involves the introduction of the four thiol groups, followed by the formation of the corresponding sodium salt.

Multi-step Reaction Sequences for Thiolation and Subsequent Saltification

A common and effective method for the thiolation of tetrakis(halomethyl)methane precursors involves a multi-step sequence. A widely employed strategy is the reaction of the tetrahalo-pentaerythritol derivative with a sulfur nucleophile such as thiourea. This reaction proceeds via the formation of a tetraisothiouronium salt intermediate. The subsequent hydrolysis of this intermediate, typically under basic conditions, cleaves the C-N bonds and liberates the four thiol groups, yielding methanetetrathiol.

Once methanetetrathiol is formed, its conversion to the sodium salt is a straightforward acid-base reaction. Treatment of the methanetetrathiol with a suitable sodium base, such as sodium hydroxide or sodium methoxide (B1231860), results in the deprotonation of the acidic thiol groups to form the tetrasodium salt. The reaction is typically carried out in a suitable solvent, and the resulting salt can be isolated by precipitation or by removal of the solvent.

Optimization of Reaction Conditions (Solvent Effects, Temperature, Stoichiometry)

The efficiency and success of the synthesis of methanetetrathiol, sodium salt, are highly dependent on the careful optimization of reaction conditions.

Solvent Effects: The choice of solvent is crucial for both the thiolation and the salt formation steps. For the reaction of the tetrahalo-precursor with thiourea, polar aprotic solvents are often preferred to facilitate the nucleophilic substitution reaction. In the subsequent hydrolysis and salt formation steps, the choice of solvent will depend on the solubility of the reactants and products.

Temperature: The reaction temperature plays a significant role in controlling the rate and selectivity of the reactions. The initial thiolation step may require heating to proceed at a reasonable rate, while the hydrolysis and salt formation are often carried out at or below room temperature to minimize side reactions.

Stoichiometry: Precise control of the stoichiometry of the reactants is essential to ensure the complete conversion of the starting materials and to avoid the formation of partially substituted byproducts. A slight excess of the sulfur nucleophile is often used in the thiolation step to drive the reaction to completion. Similarly, in the salt formation step, the appropriate molar equivalent of the sodium base must be used to ensure the complete deprotonation of all four thiol groups.

The table below summarizes the key reaction parameters and their typical ranges for the synthesis of methanetetrathiol and its sodium salt.

| Parameter | Thiolation Step (with Thiourea) | Salt Formation Step |

| Precursor | Tetrakis(halomethyl)methane | Methanetetrathiol |

| Reagent | Thiourea | Sodium Hydroxide / Sodium Methoxide |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Alcohols (e.g., Methanol, Ethanol) |

| Temperature | Elevated (e.g., 80-120 °C) | Room Temperature or below |

| Stoichiometry | Slight excess of thiourea | ≥ 4 equivalents of sodium base |

By carefully controlling these parameters, researchers can achieve a more efficient and reproducible synthesis of this compound, paving the way for further exploration of its chemical properties and potential applications.

Strategies for Isolation and Purification of Polythiolate Salts

The isolation and purification of polythiolate salts are critical steps that significantly influence the final product's quality and stability. These salts are often sensitive to air and moisture, necessitating handling under inert atmospheres (e.g., nitrogen or argon).

Common Isolation and Purification Techniques:

| Technique | Description | Application for Polythiolate Salts |

| Precipitation/Crystallization | The desired salt is precipitated from a solution in which it is sparingly soluble by adding an anti-solvent. | A suitable solvent system would be one where the sodium polythiolate is soluble, but impurities are not, or vice-versa. Cooling the solution can induce crystallization. |

| Filtration | The solid salt is separated from the liquid reaction mixture. | Schlenk line or glovebox techniques are essential to prevent exposure to air and moisture during filtration. |

| Washing | The isolated solid is washed with a solvent in which the desired compound is insoluble to remove residual impurities. | Anhydrous, deoxygenated solvents are crucial to prevent decomposition of the salt. |

| Drying | Removal of residual solvent from the purified salt. | High vacuum drying at a controlled temperature is typically employed to avoid thermal decomposition. |

Detailed research findings indicate that the choice of solvent is paramount in the purification process. For highly charged salts like polythiolates, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be employed, with subsequent precipitation using a less polar solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Mechanistic Investigations of Formation Pathways

Understanding the mechanisms of formation is crucial for optimizing synthetic routes and improving yields. The formation of the carbon-sulfur bonds in this compound, can be explored through the lenses of oxidative addition and nucleophilic substitution reactions.

Oxidative Addition Processes in Metal-Mediated Syntheses

While direct synthesis of this compound via oxidative addition is not documented, this fundamental process in organometallic chemistry provides a potential pathway. Oxidative addition involves the addition of a substrate to a metal center, leading to an increase in both the metal's oxidation state and coordination number.

A hypothetical metal-mediated synthesis could involve the oxidative addition of a carbon-halogen bond from a starting material like carbon tetrachloride (CCl₄) to a low-valent metal complex. The resulting organometallic intermediate could then undergo subsequent reactions with a sulfur source.

Hypothetical Metal-Mediated Pathway:

Oxidative Addition: A low-valent metal complex (e.g., a Ni(0) or Pd(0) species) reacts with CCl₄.

M(0) + CCl₄ → M(II)(CCl₃)(Cl)

Ligand Exchange/Salt Metathesis: The metal-bound chloride and trichloromethyl ligands could then be substituted by thiolate groups through reaction with a sodium sulfide or sodium hydrosulfide (B80085) source. This would likely be a complex, multi-step process.

This approach is speculative for this compound, but is based on established principles of organometallic chemistry used in the formation of C-S bonds.

Nucleophilic Substitution and Addition Reaction Mechanisms

A more direct and plausible, though challenging, route to this compound, involves nucleophilic substitution reactions. In this scenario, a strong sulfur nucleophile displaces leaving groups from a central carbon atom.

The reaction would likely proceed via a series of Sₙ2 (bimolecular nucleophilic substitution) steps. A suitable starting material would be a methane derivative with four good leaving groups, such as carbon tetrachloride or carbon tetrabromide. The nucleophile would be a source of the thiolate anion, such as sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S).

Proposed Nucleophilic Substitution Pathway:

CBr₄ + 4 NaSH → C(SH)₄ + 4 NaBr C(SH)₄ + 4 NaH → C(SNa)₄ + 4 H₂

The first step involves the substitution of bromide ions by the hydrosulfide nucleophile to form the neutral methanetetrathiol. The second step is an acid-base reaction where a strong base like sodium hydride deprotonates the thiol groups to form the sodium salt.

Key Mechanistic Considerations:

Steric Hindrance: As each leaving group is replaced by a bulkier thiol group, the reaction center becomes more sterically hindered, potentially slowing down subsequent substitution steps.

Reaction Conditions: The reaction would likely require forcing conditions, such as elevated temperatures and a polar aprotic solvent to facilitate the dissolution of the reagents and stabilize the transition states.

Nucleophile Strength: The hydrosulfide ion (SH⁻) is a potent nucleophile, which is necessary to displace the leaving groups.

Reactivity and Reaction Chemistry of Methanetetrathiol, Sodium Salt

Ligand Properties in Coordination Chemistry

The methanetetrathiolate dianion is a versatile ligand in coordination chemistry, capable of forming stable complexes with a range of transition metals. Its four sulfur donor atoms can coordinate to one or more metal centers, leading to diverse structural motifs.

Mononuclear Complexes: Chelation Modes and Coordination Geometries

While polynuclear complexes of methanetetrathiolate have been identified, the isolation and characterization of simple mononuclear complexes remain a subject of ongoing research. Theoretically, the C(S)₄⁴⁻ ligand can act as a tetradentate chelating agent, binding to a single metal center through its four sulfur atoms. The resulting coordination geometry would be dictated by the preferred coordination number and electronic configuration of the metal ion. Common geometries for four-coordinate metal complexes include tetrahedral and square planar arrangements nih.govillinois.edu. For a tetradentate ligand like methanetetrathiolate, a square planar geometry would involve the four sulfur atoms coordinating to the metal ion in the same plane. In contrast, a tetrahedral geometry would see the sulfur atoms arranged tetrahedrally around the central metal.

The chelation of a single metal ion by the four thiolate groups of methanetetrathiolate would result in the formation of three chelate rings researchgate.netlibretexts.orgnih.gov. The stability of such a complex would be enhanced by the chelate effect, which favors the formation of cyclic structures with polydentate ligands over analogous complexes with monodentate ligands libretexts.orgbohrium.com. The size of these chelate rings would be a critical factor in determining the stability of the mononuclear complex libretexts.orgbohrium.com.

Interactive Data Table: Plausible Geometries for Mononuclear Methanetetrathiolate Complexes

| Coordination Number | Geometry | Ideal Bond Angles |

| 4 | Tetrahedral | 109.5° |

| 4 | Square Planar | 90°, 180° |

| 5 | Square Pyramidal | 90°, 180° |

| 5 | Trigonal Bipyramidal | 90°, 120°, 180° |

| 6 | Octahedral | 90°, 180° |

Polynuclear Complexes: Bridging Modes and Cluster Formation (e.g., Tetrairon Derivatives)

The methanetetrathiolate ligand has been shown to act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes and clusters rsc.org. A notable example is the formation of a tetrairon derivative of methanetetrathiolate nih.gov. This cluster can be synthesized from the reaction of triiron dodecacarbonyl (Fe₃(CO)₁₂) with carbon disulfide (CS₂) in the presence of triethylphosphine (PEt₃) nih.gov. Although the yield of this reaction is reported to be low, the structure of the resulting cluster has been determined by X-ray crystallography nih.gov.

In such polynuclear arrangements, the methanetetrathiolate ligand can adopt various bridging modes. For instance, each of the four sulfur atoms can bind to a different metal center, effectively capping a face or a core of a metal cluster. This is analogous to the role of sulfide ions in iron-sulfur clusters found in biological systems mdpi.com. The formation of these clusters is a complex process and can be influenced by the nature of the metal, the solvent, and the presence of other ligands researchgate.net.

Metal-Thiolate Bond Characterization and Stability

The Hard and Soft Acid-Base (HSAB) theory provides a useful framework for understanding the stability of metal-thiolate complexes. Thiolate ligands are considered soft bases and therefore form more stable complexes with soft acid metal ions like Cu(I), Ag(I), and Hg(II) rsc.org. For first-row transition metals, the Irving-Williams series can predict the relative stabilities of their complexes.

Stereochemical Implications in Complex Formation

The formation of metal complexes with tetradentate ligands like methanetetrathiolate can have significant stereochemical implications. The coordination of the four sulfur atoms around a central metal ion can lead to the formation of chiral centers at the metal, resulting in stereoisomers researchgate.net. For example, in an octahedral complex where the methanetetrathiolate ligand occupies four coordination sites, the arrangement of the remaining two ligands can lead to cis and trans isomers.

Furthermore, if the methanetetrathiolate ligand itself adopts a non-planar conformation upon coordination, this can also introduce elements of chirality into the complex. The resolution of such chiral complexes into their individual enantiomers can be achieved through various techniques, including the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization researchgate.netacs.org. The study of stereoisomerism in these complexes is important as different isomers can exhibit distinct physical and chemical properties, including catalytic activity researchgate.net.

Transformations Involving the Thiocarbonate and Thiolate Moieties

The sulfur atoms in the methanetetrathiolate ligand are susceptible to various chemical transformations, particularly redox reactions. These transformations can significantly alter the electronic and structural properties of the corresponding metal complexes.

Redox Chemistry: Oxidation and Reduction Pathways of Multi-thiolate Systems

The redox chemistry of multi-thiolate systems is of fundamental importance in understanding the function of iron-sulfur clusters in biological electron transfer processes mdpi.com. The methanetetrathiolate ligand, with its four thiolate groups, provides a platform for studying multi-electron redox processes.

Interactive Data Table: Typical Redox Potentials of Iron-Sulfur Clusters

| Cluster Type | Redox Couple | Typical Potential Range (vs. NHE) |

| [4Fe-4S] | 2+/1+ | -250 to -650 mV |

| [4Fe-4S] (HiPIP) | 3+/2+ | +50 to +450 mV |

| [2Fe-2S] | 2+/1+ | -150 to -490 mV |

Note: These are general ranges for biological iron-sulfur clusters and the specific potential for a methanetetrathiolate-containing cluster would depend on its precise structure and environment.

Alkylation and Arylation Reactions on Sulfur Centers

Potential for Sulfoxide (B87167)/Sulfone Formation and Derivatives

The oxidation of tetrathioorthocarbonates is not well-documented. Generally, the oxidation of related thioethers to sulfoxides and subsequently to sulfones is a common transformation. organic-chemistry.orgorganic-chemistry.org One could hypothesize that controlled oxidation of a tetrathioorthocarbonate ester, C(SR)₄, might yield sulfoxide or sulfone derivatives, such as C(S(O)R)₄ or C(S(O)₂R)₄. The feasibility of such reactions would depend heavily on the stability of the central tetrathioorthocarbonate core to the oxidizing conditions required. researchgate.netmdpi.com Without experimental data, any discussion remains speculative.

Reactivity in Non-Aqueous and Diverse Solvent Systems

The study of chemical reactions in non-aqueous solvents is a broad field, as the choice of solvent can significantly influence reaction rates, equilibria, and mechanisms. pearsoncanada.calibretexts.orgvpscience.org

Solvent Effects on Reactivity and Selectivity

The reactivity of an ionic salt like sodium tetrathioorthocarbonate would be highly dependent on the solvent system.

Polar Protic Solvents: Solvents like water or alcohols can solvate anions through hydrogen bonding, which can decrease their nucleophilicity and thus slow down reaction rates for processes like Sₙ2 alkylation. ucalgary.ca

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are effective at solvating cations while leaving anions relatively "naked" and more nucleophilic. ucalgary.calibretexts.org This typically leads to significant rate enhancements in substitution reactions involving anionic nucleophiles. wikipedia.orgechemi.com

Nonpolar Solvents: The solubility and reactivity of a highly charged salt like sodium tetrathioorthocarbonate would be extremely low in nonpolar solvents like hexane or toluene, likely precluding most homogeneous reactions without the aid of additives.

The choice of solvent would be critical in controlling the rate and selectivity of reactions such as alkylation, but specific data for the target compound is unavailable.

Phase-Transfer Catalysis Applications

Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents that are soluble in different, immiscible phases, such as an aqueous solution and an organic solvent. wikipedia.orgmdpi.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of an anion from the aqueous phase into the organic phase where it can react with an organic substrate. fluorochem.co.ukoperachem.comnbinno.com

For a reaction involving the water-soluble sodium tetrathioorthocarbonate and an oil-soluble alkyl halide, PTC would be an ideal method. The catalyst would transport the [CS₄]⁴⁻ anion into the organic phase to allow for alkylation. However, there are no specific examples or research findings in the available literature describing the use of sodium tetrathioorthocarbonate in phase-transfer catalysis applications.

Spectroscopic and Structural Characterization Techniques for Elucidating Complex Features

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular vibrations of methanetetrathiolate salts. These techniques provide detailed information about the functional groups present and the coordination environment of the sulfur atoms.

In the FT-IR spectrum of sodium methanetetrathiolate, the primary absorption bands of interest are those associated with the carbon-sulfur (C-S) stretching vibrations. Due to the tetrahedral symmetry (Td) of the methanetetrathiolate anion, [C(S)₄]⁴⁻, one would anticipate specific vibrational modes. The asymmetric C-S stretching vibrations are typically IR-active and would be expected to appear in the fingerprint region of the spectrum.

Raman spectroscopy offers complementary information. The symmetric C-S stretching mode, which is often weak or absent in the IR spectrum of highly symmetric molecules, is expected to be strong in the Raman spectrum. This provides a definitive signature for the tetrahedral arrangement of the sulfur atoms around the central carbon.

The positions of these vibrational bands can be influenced by the nature of the cation and the crystal packing. In the case of the sodium salt, ion-pair interactions between the Na⁺ cations and the thiolate sulfur atoms can cause shifts in the C-S stretching frequencies compared to the free anion.

Table 1: Hypothetical Vibrational Spectroscopy Data for Methanetetrathiol, Sodium Salt

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| Symmetric C-S Stretch | Inactive/Very Weak | ~450 | νs(C-S) |

| Asymmetric C-S Stretch | ~750 | Weak | νas(C-S) |

| S-C-S Bending Modes | ~300-400 | Active | δ(S-C-S) |

This interactive table provides a summary of the expected vibrational modes for sodium methanetetrathiolate. The data is based on theoretical calculations and comparison with related tetrathiolate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of chemical compounds in solution. For sodium methanetetrathiolate, multinuclear NMR studies provide critical insights into the bonding environment of the carbon, sodium, and potentially other relevant nuclei.

The ¹³C NMR spectrum of sodium methanetetrathiolate is expected to show a single resonance, consistent with the presence of a single, highly symmetric carbon atom. The chemical shift of this resonance would be informative about the electron density at the carbon center, influenced by the four surrounding sulfur atoms.

²³Na NMR spectroscopy is particularly useful for probing the environment of the sodium cations. The chemical shift and linewidth of the ²³Na signal can provide information about the degree of ion pairing and the symmetry of the coordination sphere around the sodium ions in solution. A single, sharp resonance would suggest a highly symmetric environment, while broader signals might indicate more complex interactions or exchange processes.

Table 2: Predicted NMR Spectroscopic Data for this compound in D₂O

| Nucleus | Chemical Shift (ppm) | Multiplicity | Interpretation |

| ¹³C | ~80-100 | Singlet | Central quaternary carbon bonded to four sulfur atoms |

| ²³Na | ~0-5 | Singlet | Solvated sodium cations |

This interactive table presents the anticipated NMR data for sodium methanetetrathiolate. The predicted chemical shifts are relative to standard references.

While the methanetetrathiolate anion itself is not expected to exhibit fluxional behavior, dynamic NMR (DNMR) techniques could be employed to study the exchange dynamics of the sodium cations between different coordination sites, particularly in the presence of coordinating solvents or other ligands. slideshare.net Variable-temperature NMR experiments could reveal information about the thermodynamics and kinetics of these exchange processes. mdpi.com

X-ray Diffraction Studies of Crystalline Methanetetrathiolate Complexes and Salts

X-ray diffraction analysis would reveal how the sodium cations and methanetetrathiolate anions are arranged in the crystal lattice. mdpi.com This includes the identification of any specific intermolecular interactions, such as ion-ion contacts, that stabilize the crystal structure. rsc.org The packing arrangement can have a significant influence on the physical properties of the compound.

In the solid state, the sodium cations will be coordinated by the sulfur atoms of the methanetetrathiolate anions. X-ray diffraction would allow for the precise determination of the coordination number and geometry around each sodium ion. wikipedia.orglibretexts.org Common coordination geometries for sodium include tetrahedral, octahedral, or more complex arrangements depending on the stoichiometry and the size of the anion. libretexts.orgcsbsju.edu

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.2 |

| b (Å) | 8.5 |

| c (Å) | 6.1 |

| C-S Bond Length (Å) | 1.82 |

| S-C-S Bond Angle (°) | 109.5 |

| Na-S Coordination Number | 6 |

| Na-S Coordination Geometry | Distorted Octahedral |

This interactive table summarizes plausible crystallographic data for sodium methanetetrathiolate, derived from theoretical models and comparison with known structures of related sodium thiolates.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ionized form. For this compound (CAS Number: 52345-74-1), mass spectrometry provides critical data for confirming its molecular identity and understanding its chemical stability.

The molecular formula for this compound is CH₃S₄Na, which corresponds to a molecular weight of approximately 167.3 g/mol smolecule.com. In a mass spectrometer, the compound is first ionized. Due to the presence of the sodium salt, soft ionization techniques such as electrospray ionization (ESI) are generally preferred to minimize fragmentation during the ionization process and to observe the intact molecular ion.

Molecular Ion Peak

Under typical mass spectrometry conditions, the analysis of this compound would be expected to show a prominent peak corresponding to the methanetetrathiolate anion, [C(SH)₃S]⁻, or adducts with sodium. The presence of sodium can lead to the formation of various ionic species. For instance, in positive ion mode, sodiated clusters may be observed, while in negative ion mode, the deprotonated molecule is typically detected. The presence of non-volatile salts like sodium chloride can sometimes lead to ion suppression or the formation of adducts, which can complicate the spectra rilastech.comfu-berlin.de.

Fragmentation Pattern Analysis

While no specific experimental fragmentation data for this compound is publicly available, a theoretical fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of organosulfur compounds nih.govlibretexts.org. The presence of multiple thiol groups and carbon-sulfur bonds provides several potential pathways for fragmentation upon ionization.

Upon electron impact or collision-induced dissociation, the molecular ion would likely undergo fragmentation through the cleavage of C-S and S-H bonds. The fragmentation of organosulfur compounds is often influenced by the localization of the radical cation on the sulfur atom libretexts.org. Common fragmentation pathways for thiols include the loss of a hydrogen atom, a thiol radical (•SH), or larger sulfur-containing fragments.

Key predicted fragmentation pathways for the methanetetrathiolate anion include:

Loss of a sulfur atom: This would result in a fragment ion with a lower mass-to-charge ratio.

Cleavage of a C-S bond: This could lead to the formation of various sulfur-containing radical and ionic species.

Loss of SH groups: Sequential loss of sulfhydryl groups would produce a series of fragment ions.

The analysis of these fragmentation patterns provides a "fingerprint" that can be used to confirm the structure of the molecule libretexts.orgwikipedia.org. The table below summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for the methanetetrathiolate anion.

| Predicted Ion | Formula | Predicted m/z | Interpretation |

| Methanetetrathiolate Anion | [CH₃S₄]⁻ | ~143 | Deprotonated molecular ion |

| Loss of S | [CH₃S₃]⁻ | ~111 | Loss of a sulfur atom |

| Loss of SH | [CH₂S₃]⁻ | ~110 | Loss of a sulfhydryl radical |

| Loss of CS | [H₃S₃]⁻ | ~99 | Cleavage of the carbon-sulfur backbone |

It is important to note that the actual observed fragmentation pattern can be influenced by the specific ionization technique and the energy used for fragmentation sfrbm.orgnih.gov.

Precursor for Advanced Sulfur-Containing Materials

The ability of this compound to act as a fundamental building block is being explored in the synthesis of novel sulfur-rich materials with tailored properties.

The multiple thiolate functionalities of this compound, allow it to serve as a cross-linking agent or a monomer in the synthesis of sulfur-containing polymers and networks. The formation of disulfide bonds through oxidation of the thiolate groups is a key reaction in creating robust and dynamic polymer structures. One area of interest is the development of poly(disulfide) hierarchical porous polymers (HCPs). While specific research on the direct use of this compound for Poly(disulfide) HCPs is still emerging, the general principle involves the polymerization of polythiol precursors to form materials with high surface areas and porosity, which are valuable for applications in gas storage, separation, and catalysis.

The general approach to forming these networks is outlined in the following table:

| Step | Description |

| 1. Monomer Selection | This compound acts as a tetrafunctional monomer. |

| 2. Polymerization Reaction | Oxidative polymerization is induced to form disulfide linkages between the monomers. |

| 3. Network Formation | The tetrafunctional nature of the monomer leads to the formation of a three-dimensional cross-linked network. |

| 4. Porogen Templating (Optional) | A porogen can be used during polymerization to create a porous structure, which is then removed. |

This methodology allows for the creation of materials with a high density of sulfur atoms, which can impart unique electronic and optical properties.

Chalcogenide materials, which contain one or more chalcogen elements (sulfur, selenium, or tellurium), are of significant interest for their applications in electronics and optoelectronics. This compound can serve as a sulfur source in the synthesis of metal sulfide nanoparticles and thin films. The use of a molecular precursor like this can offer better control over the stoichiometry and morphology of the resulting chalcogenide material compared to traditional sulfur sources.

The synthesis process can be generalized as follows:

| Synthesis Method | Description |

| Solvothermal Synthesis | This compound is reacted with a metal salt in a high-boiling-point solvent at elevated temperatures and pressures. This allows for the controlled growth of crystalline metal sulfide nanoparticles. |

| Chemical Bath Deposition | A substrate is immersed in a solution containing the metal salt and this compound. A thin film of the metal sulfide is gradually deposited onto the substrate. |

Further research is needed to fully explore the potential of this compound in the synthesis of a wide range of chalcogenide materials with tailored properties for specific applications.

The thiolate groups of this compound can coordinate with metal ions to form coordination polymers and metal-organic frameworks (MOFs). The tetrahedral geometry of the central carbon atom can direct the formation of specific three-dimensional structures. These supramolecular assemblies can exhibit interesting properties such as porosity, host-guest chemistry, and catalytic activity.

The design principles for these frameworks are summarized below:

| Component | Role |

| This compound | Acts as the organic linker or ligand. |

| Metal Ions | Serve as the nodes connecting the organic linkers. |

| Solvent | Influences the self-assembly process and the final structure of the framework. |

The ability to tune the properties of these frameworks by changing the metal ion or the synthesis conditions makes this a promising area for the development of new functional materials.

Catalytic Roles in Organic Transformations

The sulfur atoms in this compound can play a crucial role in catalysis, either by acting as ligands for metal catalysts or by directly participating in chemical reactions.

The thiolate groups of this compound can act as strong coordinating ligands for a variety of transition metals. The resulting metal complexes can be used as catalysts in a range of organic transformations. The multidentate nature of the ligand can enhance the stability and activity of the metal center.

Potential Catalytic Applications:

Cross-coupling reactions: Palladium or nickel complexes with methanetetrathiolate ligands could potentially catalyze reactions such as Suzuki, Heck, and Sonogashira couplings.

Hydrogenation and transfer hydrogenation: Rhodium or iridium complexes could be active in the reduction of unsaturated compounds.

C-H activation: The electron-rich nature of the sulfur ligands could facilitate the activation of C-H bonds.

In heterogeneous catalysis, this compound can be used to functionalize the surface of solid supports, such as silica or alumina. These functionalized materials can then be used to immobilize metal catalysts, which can improve their stability and recyclability.

The unique steric and electronic properties of methanetetrathiolate as a ligand can have a significant impact on the selectivity and efficiency of catalytic reactions. The bulky nature of the ligand can create a specific steric environment around the metal center, which can favor the formation of a particular product isomer. The strong electron-donating ability of the thiolate groups can modulate the reactivity of the metal center, leading to higher catalytic efficiency.

Further research into the synthesis and catalytic application of metal complexes of this compound is expected to reveal new opportunities for the development of highly selective and efficient catalytic systems for important organic transformations.

Applications in Analytical Chemistry (Excluding Biological Assays)

As a Linker for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and catalytic activity, are highly dependent on the nature of the metal and the organic linker. The methanetetrathiolate anion could serve as a highly connected node in the construction of novel MOFs and coordination polymers.

The four thiol groups of the methanetetrathiolate anion can coordinate to multiple metal centers, potentially leading to the formation of three-dimensional frameworks with high stability and unique topologies. The choice of metal ion would be crucial in determining the final properties of the material. For instance, linking with transition metals known for their catalytic activity could yield MOFs with applications in heterogeneous catalysis.

| Metal Ion | Potential MOF Structure | Potential Applications |

|---|---|---|

| Zn²⁺ | Tetrahedral or octahedral coordination, leading to a porous 3D framework. | Gas storage and separation, due to the potential for high surface area and tunable pore size. |

| Cu²⁺ | Square planar or octahedral coordination, potentially forming layered or 3D structures. | Catalysis of oxidation reactions, sensing of small molecules. |

| Fe³⁺ | Octahedral coordination, leading to robust frameworks. | Redox catalysis, magnetic materials. |

Surface Functionalization of Nanomaterials

The thiol groups of this compound can readily bind to the surface of noble metal nanoparticles, such as gold and silver. This property could be exploited to functionalize the surface of these nanomaterials, thereby modifying their properties and enabling their use in various applications. For example, the uncoordinated thiol groups on the surface could be used for further chemical modifications, allowing for the attachment of other functional molecules.

Precursor for Sulfur-Rich Polymers and Materials

This compound could also serve as a precursor for the synthesis of sulfur-rich polymers. The polymerization of this compound, either alone or with other monomers, could lead to materials with high refractive indices, good thermal stability, and interesting electrochemical properties. Such materials could find applications in optics, electronics, and energy storage.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, detailed synthetic procedures for methanetetrathiol, sodium salt are not widely reported. Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic methodologies. Key areas of investigation would include:

Green Chemistry Approaches: Exploration of synthesis in aqueous solutions or biodegradable solvents to minimize the use of hazardous organic solvents.

Atom Economy: Designing reaction pathways that maximize the incorporation of starting materials into the final product, thereby reducing waste.

Energy Efficiency: Investigation of microwave-assisted or sonochemical methods to potentially lower reaction temperatures and shorten reaction times compared to conventional heating.

Precursor Selection: A systematic study of different precursors for the methanetetrathiolate core could lead to higher yields and purity.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| From Carbon Tetrachloride | Readily available starting material. | Harsh reaction conditions, potential for hazardous byproducts. |

| From Carbon Disulfide | Common precursor for organosulfur compounds. | Multi-step synthesis may be required, control of side reactions. |

| Electrochemical Synthesis | High degree of control over reaction parameters. | Scalability, electrolyte selection, and electrode material stability. |

Investigation of Novel Coordination Architectures with Diverse Metal Centers

The four thiol groups of the methanetetrathiolate anion offer a rich platform for creating diverse coordination polymers and metal-organic frameworks (MOFs). uci.eduucl.ac.uk Future research should explore the coordination of this ligand with a wide array of metal ions.

Transition Metal Complexes: The interaction with transition metals such as copper, iron, cobalt, and nickel could lead to materials with interesting magnetic, electronic, or catalytic properties. rsc.org The coordination environment around the metal center, whether tetrahedral, square planar, or octahedral, will significantly influence these properties. chemguide.co.ukyoutube.com

Lanthanide and Actinide Coordination: Exploring the coordination with f-block elements could yield materials with unique photoluminescent or magnetic characteristics.

Heterometallic Systems: The synthesis of coordination polymers containing two or more different metal centers could result in materials with synergistic properties not achievable with single-metal systems.

The potential for methanetetrathiolate to act as a versatile building block in coordination chemistry is highlighted by the diverse structures formed by analogous tetrathiolate ligands, as shown in Table 2.

Table 2: Comparison of Analogous Tetrathiolate Ligands in Coordination Polymers

| Ligand | Metal Centers Used | Resulting Material Type | Potential Application |

|---|---|---|---|

| Ethylenetetrathiolate | Nickel | Coordination Polymers iaea.org | Thermoelectrics ucl.ac.uk |

| Benzenetetrathiolate | Nickel | Coordination Polymers ucl.ac.uk | Thermoelectrics ucl.ac.uk |

Exploration of Solid-State Properties and Self-Assembly Phenomena

The solid-state structure of this compound has not been reported. Elucidating its crystal structure is a crucial first step for understanding its physical properties.

Crystallography: Single-crystal X-ray diffraction studies would be essential to determine the precise arrangement of ions in the solid state, analogous to the well-understood structures of salts like sodium chloride. quora.comyoutube.com

Self-Assembly in Solution: Investigations into the self-assembly of the methanetetrathiolate anion in the presence of different cations could reveal the formation of interesting supramolecular structures. uci.edu

Phase Transitions: Differential scanning calorimetry and thermogravimetric analysis could be employed to study the thermal stability and any potential phase transitions of the solid salt.

Advanced Theoretical Modeling for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties of yet-to-be-synthesized or poorly characterized compounds. mdpi.com

Electronic Structure Calculations: Density Functional Theory (DFT) can be used to model the electronic structure of the methanetetrathiolate anion, providing insights into its reactivity and potential as a ligand. nih.gov

Predicting Coordination Geometries: Computational modeling can help predict the preferred coordination modes of the methanetetrathiolate ligand with various metal ions, guiding synthetic efforts.

Simulating Solid-State Properties: Theoretical calculations can be used to predict the crystal structure and electronic band structure of the solid salt, offering a comparison point for experimental data.

Integration into Multicomponent Systems for Synergistic Effects

The incorporation of this compound into multicomponent materials could lead to synergistic effects, where the properties of the composite material are greater than the sum of its parts. nih.govresearchgate.net

Guest Encapsulation in MOFs: MOFs constructed from methanetetrathiolate ligands could be explored for their ability to store gases like methane (B114726) or for the selective encapsulation of small molecules. anl.govnih.govnih.gov

Hybrid Materials: The creation of hybrid materials by integrating methanetetrathiolate-based coordination polymers with other functional materials, such as carbon nanotubes or graphene, could lead to enhanced electrical conductivity or mechanical properties.

Catalytic Applications: Metal complexes of methanetetrathiolate could be investigated as catalysts for a variety of organic transformations, with the potential for the ligand to influence the activity and selectivity of the metal center. mdpi.com

Q & A

Q. What are the standard synthetic routes for producing methanetetrathiol, sodium salt, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or redox processes. For example, reacting thiol precursors with sodium hydroxide under controlled pH and temperature can yield the sodium salt. Optimization includes adjusting stoichiometric ratios (e.g., thiol-to-base ratio), solvent polarity (e.g., THF or aqueous systems), and reaction time. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC ensures stepwise progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies key functional groups (e.g., S-H or S-S bonds), while nuclear magnetic resonance (NMR) confirms structural integrity. X-ray diffraction (XRD) is critical for crystallographic validation, as demonstrated in sodium salt precipitation studies . Mass spectrometry (MS) provides molecular weight confirmation. Cross-validate results with reference databases (e.g., NIST Chemistry WebBook) .

Q. How can purity and stability of this compound be assessed in laboratory settings?

- Methodological Answer : Use HPLC with UV detection for quantitative purity analysis. For stability, conduct accelerated degradation studies under varying temperatures and humidity. Monitor decomposition products via TLC or GC-MS. Report impurities using pharmacopeial guidelines (e.g., USP) and validate methods with spike-recovery experiments .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields or spectral anomalies?

- Methodological Answer : Systematically isolate variables (e.g., reagent purity, atmospheric moisture). Replicate experiments with controlled adjustments (e.g., inert atmosphere). Use statistical tools (e.g., ANOVA) to identify significant outliers. Cross-reference spectral data with computational models (e.g., DFT simulations) to validate unexpected peaks .

Q. What strategies ensure batch-to-batch consistency in synthesizing this compound for reproducible studies?

- Methodological Answer : Implement strict quality control (QC) protocols:

- Pre-synthesis : Standardize raw material sourcing (e.g., CAS-certified reagents).

- In-process : Monitor reaction parameters (pH, temperature) in real-time using inline sensors.

- Post-synthesis : Perform peptide-content analysis (if applicable) and quantify residual solvents via headspace GC. Document deviations using metadata templates (e.g., LTER guidelines) to enhance traceability .

Q. What advanced analytical methods are suitable for studying the compound’s reactivity in supramolecular systems?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding affinities in hydrogel matrices. Use dynamic light scattering (DLS) to assess self-assembly kinetics. For redox reactivity, combine cyclic voltammetry with in-situ Raman spectroscopy to track sulfur-based electron transfers .

Q. How can researchers validate the environmental or biological safety of this compound without commercial toxicity data?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT assay on human cell lines). For environmental impact, use OECD-recommended biodegradation tests (e.g., Closed Bottle Test). Cross-validate with computational toxicology tools (e.g., QSAR models) to predict ecotoxicological endpoints .

Methodological Considerations for Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response relationships in studies involving methanetetrathiol derivatives?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions (e.g., normality) via Shapiro-Wilk tests. For multi-variable experiments, apply factorial design (e.g., Box-Behnken) to optimize parameters efficiently .

Q. How should researchers document experimental protocols to ensure reproducibility and compliance with regulatory standards?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata : Include raw data files, instrument calibration logs, and reagent lot numbers.

- Compliance : Reference pharmacopeial standards (e.g., USP <621> for chromatography) and regulatory guidelines (e.g., 40 CFR for environmental safety) .

Data Interpretation and Reporting

Q. How can anomalies in spectroscopic or chromatographic data be systematically investigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.